3-(2-Oxocyclopentyl)propanenitrile
Overview
Description
“3-(2-Oxocyclopentyl)propanenitrile” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “2-(2-CYANOETHYL)CYCLOPENTANONE”, “2-Oxocyclopentanepropanenitrile”, “2-oxocyclopentanepropiononitrile”, “3-(2-ketocyclopentyl)propionitrile”, and "2-Oxocyclopentane-1-propiononitrile" .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The exact method of synthesis may vary depending on the specific requirements and conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code "1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2" . The molecular weight of the compound is 137.18 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used .Physical and Chemical Properties Analysis
“this compound” has a density of 1.033g/cm3 . The boiling point of the compound is 285.2ºC at 760mmHg . The compound is stored in a sealed and dry condition at 2-8°C .Scientific Research Applications
Synthesis of Heterocycles
3-(2-Oxocyclopentyl)propanenitrile and its derivatives are utilized in the synthesis of various heterocyclic systems. A significant application is in the creation of imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have diverse chemical and biological properties, making them valuable for various applications (Drabina & Sedlák, 2012).
Environmental Degradation Studies
Research has been conducted on the degradation of similar compounds, like 3,3'-iminobis-propanenitrile, in aqueous solutions using the Fe(0)/GAC micro-electrolysis system. This study is crucial for understanding the environmental impact and degradation pathways of these compounds (Lai et al., 2013).
Pharmaceutical and Chemical Synthesis
The derivatives of this compound are used in synthesizing polysubstituted bipyrazoles and pyrazolylpyrimidines, indicating their relevance in pharmaceutical and chemical synthesis. The structural diversity achieved through these syntheses demonstrates the compound's versatility in drug development and chemical research (Dawood, Farag, & Ragab, 2004).
Catalyst in Organic Reactions
These compounds serve as catalysts or initiators in various chemical reactions. For instance, they are used in the carbopalladation of nitriles, a process vital for synthesizing benzocyclic ketones and cyclopentenones, which are important in various chemical syntheses (Pletnev & Larock, 2002).
Spectro-Electrochemical Applications
The compound and its derivatives have been studied for their spectro-electrochemical behavior, particularly in thin-layer polymer forms. Such studies are essential in developing advanced materials with specific electronic and optical properties (Elamin, Hashim, & Mohammed, 2021).
Biocompatible Applications
Biocompatible terpolymymers incorporating derivatives of this compound have been synthesized for various applications, including as Fe(III) sensors, imaging agents in cell studies, and security ink. These applications highlight the compound's potential in biotechnology and material science (Mahapatra et al., 2020).
Electrolytes for Lithium-Ion Batteries
In the field of energy storage, mixtures including derivatives of this compound have been developed as safe electrolytes for lithium-ion batteries. These electrolytes demonstrate high safety, better wettability to separators and electrodes, and improved electrochemical performance, making them valuable for battery technology (Liu et al., 2016).
Corrosion Inhibition
Propanenitrile derivatives have been investigated for their ability to inhibit corrosion of metals in various solutions. Their effectiveness in reducing corrosion, without modifying the corrosion process, is essential for materials science and engineering applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-(2-oxocyclopentyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOIPOAZZQJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963467 | |
Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-77-8 | |
Record name | 2-Oxocyclopentanepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4594-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclopentanepropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclopentanepropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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